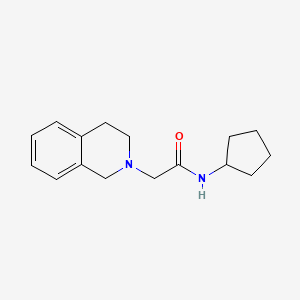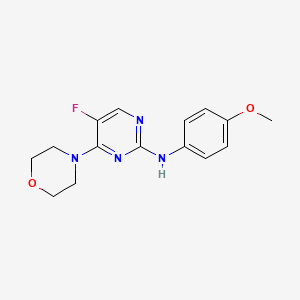![molecular formula C23H26N2OS B4851466 N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea](/img/structure/B4851466.png)
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea
Overview
Description
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea, also known as IMPTU, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. IMPTU belongs to the class of thiourea derivatives and has been found to possess various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neuroprotection, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress. In antifungal activity, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been found to disrupt the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects:
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been found to possess various biochemical and physiological effects. In cancer cells, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been shown to induce apoptosis, inhibit cell migration and invasion, and suppress angiogenesis. In neuroprotection, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been found to protect neurons from oxidative stress-induced damage, improve cognitive function, and enhance synaptic plasticity. In antifungal activity, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has exhibited potent antifungal activity against various fungal strains.
Advantages and Limitations for Lab Experiments
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has several advantages for lab experiments, such as its high purity and yield, and its potential use in various scientific research areas. However, there are also limitations to its use, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea. These include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential use as a therapeutic agent in various diseases. Additionally, the development of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea derivatives with improved potency and selectivity could also be explored.
Scientific Research Applications
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been studied for its potential use in various scientific research areas such as cancer treatment, neuroprotection, and antifungal activity. In cancer treatment, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroprotection, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function. In antifungal activity, N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea has exhibited potent antifungal activity against various fungal strains.
properties
IUPAC Name |
1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3-naphthalen-1-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-16(2)19-12-11-17(3)15-22(19)26-14-13-24-23(27)25-21-10-6-8-18-7-4-5-9-20(18)21/h4-12,15-16H,13-14H2,1-3H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHJDLFXYHVCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=S)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-3-naphthalen-1-yl-thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenyl)-N-{4-[(ethylamino)sulfonyl]phenyl}acetamide](/img/structure/B4851385.png)
![7-chloro-2-(4-ethylphenyl)-8-methyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4851394.png)
![N-[4-(acetylamino)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4851397.png)
![1-({1-[(4-chlorophenoxy)methyl]-1H-pyrazol-5-yl}carbonyl)-4-(2-pyridinyl)piperazine](/img/structure/B4851405.png)

![2-[(4-chlorophenyl)imino]-3-methyl-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4851411.png)

![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4851424.png)
![N-{2-phenyl-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-2-furamide](/img/structure/B4851425.png)
![2-(4-chlorophenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4851427.png)
![2,6-difluoro-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B4851430.png)
![2-oxo-2-(2-thienyl)ethyl 2-[(2-methoxyphenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4851438.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4851440.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4851449.png)